Cabazitaxel Impurity (Oxazolidine Protected)
Description
Cabazitaxel Impurity (Oxazolidine Protected) is a synthetic byproduct formed during the preparation of cabazitaxel, a second-line taxane chemotherapy agent used for metastatic castration-resistant prostate cancer (mCRPC) . This impurity arises from the oxazolidine-based protection strategy employed during the esterification of the 13-hydroxy group of 10-deacetylbaccatin III, a key intermediate in cabazitaxel synthesis . The oxazolidine group serves as a temporary protecting agent to prevent undesired side reactions, but incomplete deprotection or side reactions during synthesis can lead to the persistence of this impurity in the final drug product . Its chemical structure includes a bicyclic oxazolidine ring conjugated to the taxane core, with a molecular formula of C₄₈H₆₁NO₁₄ and a CAS number of 1373171-12-0 .
Properties
CAS No. |
1373171-12-0 |
|---|---|
Molecular Formula |
C48H61NO14 |
Molecular Weight |
876.02 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl |
Origin of Product |
United States |
Preparation Methods
Role of Oxazolidine Protection in Cabazitaxel Synthesis
Cabazitaxel is a semi-synthetic taxane derivative synthesized from 10-deacetylbaccatin III (10-DAB III). The oxazolidine-protected impurity forms during the introduction of the C-13 side chain, a critical step that dictates the stereochemistry and bioactivity of the final product. The oxazolidine ring serves as a protective group for the C-2′ hydroxyl and C-3′ amine functionalities of the side chain, preventing undesired reactions during subsequent steps. However, incomplete deprotection or side reactions during synthesis can lead to the persistence of this impurity in the final drug substance.
Key Synthetic Steps and Impurity Formation
The synthesis of cabazitaxel involves multiple stages where the oxazolidine-protected impurity may arise:
Side Chain Condensation
The C-13 side chain, featuring an oxazolidine-protected carboxylic acid, is condensed with 10-DAB III under basic conditions. A common method involves using sodium hydride (NaH) as a base and methyl iodide (CH₃I) for methylation at the C-10 position. However, competing reactions, such as premature deprotection of the oxazolidine ring or incomplete esterification, can yield the oxazolidine-protected impurity.
Deprotection and Rearrangement
Following side chain attachment, the oxazolidine ring is typically removed under acidic conditions (e.g., HCl in methanol) to reveal the free amine and hydroxyl groups. If the deprotection is incomplete or if residual protective groups remain, the oxazolidine-protected impurity is retained. For example, incomplete cleavage of the tert-butyloxycarbonyl (Boc) group from the oxazolidine ring has been identified as a primary cause of impurity formation.
Analytical Methods for Detecting and Quantifying the Impurity
Chromatographic Separation and Validation
A stability-indicating RP-HPLC method has been developed to separate cabazitaxel from its six known impurities, including the oxazolidine-protected variant. The method employs a Sunfire C-18 column (150 × 4.6 mm, 3.5 µm) with a gradient elution of 0.05 M KH₂PO₄ (pH 2.0) and acetonitrile at 1.3 mL/min. The oxazolidine-protected impurity elutes at 22.73 minutes, distinct from cabazitaxel (13.85 minutes) and other impurities like Ditroc oxazolidine (59.01 minutes).
Table 1: Retention Times of Cabazitaxel and Related Impurities
| Compound | Retention Time (minutes) |
|---|---|
| Cabazitaxel | 13.85 |
| 10-Dab-III Impurity | 2.57 |
| Amine Impurity | 3.62 |
| Detroc Oxazolidine Impurity | 16.17 |
| Oxazolidine Protected Impurity | 22.73 |
| Ditroc Impurity | 24.08 |
| Ditroc Oxazolidine Impurity | 59.01 |
The method validation demonstrated linearity (LOQ to 250% of specification limits), precision (%RSD < 2%), and robustness against variations in flow rate (±0.1 mL/min), temperature (±5°C), and pH (±0.2).
Forced Degradation Studies
Forced degradation studies under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (1.2 million lux-hours) conditions confirmed that the oxazolidine-protected impurity is primarily a process-related impurity rather than a degradation product. No significant increase in its levels was observed under stress conditions, underscoring its origin in synthetic inefficiencies rather than instability.
Industrial-Scale Preparation and Purification Strategies
Optimization of Deprotection Conditions
To minimize impurity formation, industrial processes optimize the deprotection step using controlled acidic hydrolysis. For example, a mixture of HCl and methanol (1:4 v/v) at 0–5°C for 4 hours achieves complete oxazolidine ring cleavage while minimizing side reactions. Post-deprotection, the crude product is purified via silica gel chromatography, yielding cabazitaxel with ≤0.15% oxazolidine-protected impurity.
Crystallization and Polymorph Control
Cabazitaxel’s acetone solvate form is crystallized to enhance purity. The process involves dissolving the crude product in acetone at 40°C, followed by gradual cooling to 2–8°C to precipitate the solvate. This step reduces the oxazolidine-protected impurity to <0.1%, as confirmed by HPLC.
Table 2: Purity Profile of Cabazitaxel After Crystallization
| Parameter | Specification |
|---|---|
| Assay (HPLC) | 98.5–101.5% |
| Oxazolidine-Protected Impurity | ≤0.15% |
| Total Impurities | ≤2.0% |
Regulatory and Quality Control Considerations
ICH Guidelines and Impurity Qualification
The oxazolidine-protected impurity is classified as a specified impurity under ICH Q3A guidelines. Its qualification threshold (0.15%) is based on toxicological studies confirming no genotoxic risk at levels ≤1.0 mg/day. Regulatory submissions require full characterization via NMR, IR, and mass spectrometry, confirming the impurity’s structure as congruent with synthetic byproducts.
Chemical Reactions Analysis
Types of Reactions: Cabazitaxel Impurity (Oxazolidine Protected) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to remove the oxazolidine protective group, yielding the parent compound or other derivatives.
Substitution: The oxazolidine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products:
Scientific Research Applications
Pharmaceutical Development
The characterization of cabazitaxel impurity is essential in pharmaceutical development, particularly in the formulation and quality control of cabazitaxel products. Regulatory bodies require detailed impurity profiles to ensure that the final pharmaceutical product is safe for patient use.
- Regulatory Compliance : The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug. Thus, understanding and controlling impurities like the oxazolidine protected form is vital for compliance with regulatory standards .
Analytical Chemistry
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify cabazitaxel impurities. The oxazolidine protected form can serve as a standard reference in these analyses.
- Method Validation : Researchers utilize this impurity to validate analytical methods, ensuring they can accurately measure cabazitaxel levels in various formulations .
Toxicology Studies
Investigating the toxicological profile of cabazitaxel, including its impurities, is critical for assessing safety during clinical trials.
- Safety Assessment : Studies have shown that certain impurities can lead to adverse effects, necessitating thorough toxicological assessments to evaluate their impact on patient health .
Case Study 1: Clinical Observational Study
In a multicenter observational study (CAPRISTANA), researchers evaluated cabazitaxel's effectiveness in patients with metastatic castration-resistant prostate cancer. The study highlighted that patients treated with cabazitaxel exhibited similar disease outcomes and safety profiles compared to large phase III clinical trials.
- Findings : The study reported a median overall survival of 13.2 months and noted that 52.9% of patients achieved disease control. Importantly, health-related quality of life was maintained or improved in a significant proportion of patients .
Case Study 2: Impurity Characterization
Research focusing on the characterization of cabazitaxel oxazolidine impurity has provided insights into its chemical properties and potential effects on drug efficacy.
- Results : Detailed characterization data have been published, showing how this specific impurity can influence the stability and effectiveness of cabazitaxel formulations .
Table 1: Summary of Clinical Outcomes from CAPRISTANA Study
| Outcome Measure | Result |
|---|---|
| Median Overall Survival | 13.2 months |
| Median Progression-Free Survival | 5.6 months |
| Disease Control Rate | 52.9% |
| Health-Related Quality of Life | Maintained/Improved in 72.5% |
Mechanism of Action
The mechanism of action of Cabazitaxel Impurity (Oxazolidine Protected) is closely related to that of cabazitaxel. It stabilizes microtubules and inhibits their disassembly, leading to the disruption of mitotic and interphase cellular functions. This results in the inhibition of cell division and induces cell death. The oxazolidine protective group enhances the stability of the compound, allowing for more effective delivery and action within the target cells .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Challenges : The oxazolidine-protected impurity is particularly challenging to eliminate due to its structural similarity to cabazitaxel, requiring advanced chromatographic techniques for separation .
Toxicity Profile: While most cabazitaxel impurities are non-toxic at pharmacopeial limits (typically <0.15%), the oxazolidine variant has shown negligible cytotoxicity in in vitro models, unlike the amine impurity, which exhibits mild hepatotoxicity .
Regulatory Status: The oxazitaxel oxazolidine impurity is listed in pharmacopeial monographs (e.g., USP) as a "Specified Impurity" with strict control thresholds .
Biological Activity
Cabazitaxel, a semisynthetic taxane, is primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its impurity, specifically the Oxazolidine Protected variant, has garnered attention due to its potential biological activity and implications in pharmacology. This article delves into the biological activity of Cabazitaxel and its impurity, focusing on mechanisms of action, cytotoxicity, and clinical outcomes supported by diverse research findings.
Cabazitaxel functions by stabilizing microtubules, thereby inhibiting their disassembly, which is crucial for cell division. This mechanism is analogous to that of other taxanes like docetaxel and paclitaxel but exhibits enhanced potency against taxane-resistant cancer cells. The stabilization of microtubules leads to cell cycle arrest and ultimately apoptosis in cancer cells .
The Oxazolidine Protected impurity may influence the drug's pharmacokinetics and dynamics. Preliminary studies suggest that impurities can alter the drug's efficacy and safety profile, potentially affecting therapeutic outcomes .
Cytotoxic Activity
Cabazitaxel has demonstrated significant in vitro cytotoxicity across various tumor cell lines. Key findings include:
- Potency Comparison : Cabazitaxel shows 10-fold greater potency than docetaxel in resistant cell lines, with IC50 values ranging from 0.013 to 0.414 μmol/L compared to docetaxel's values of 0.17 to 4.01 μmol/L .
- Diverse Tumor Activity : It exhibits antitumor activity against a broad spectrum of cancers, including prostate (DU-145), lung (A549), colon (HCT116), and pancreatic (MIA PaCa-2) cancers .
- Resistance Overcoming : Cabazitaxel effectively targets tumors with acquired resistance to docetaxel, making it a valuable option for patients who have previously undergone chemotherapy .
Pharmacokinetics
The pharmacokinetic profile of cabazitaxel is characterized by a long terminal half-life (approximately 123 hours in humans) and extensive tissue distribution. This profile suggests significant accumulation in tumor tissues, which may enhance therapeutic efficacy while raising concerns about potential toxicity due to prolonged exposure .
Table 1: Pharmacokinetic Parameters of Cabazitaxel
| Parameter | Value |
|---|---|
| Terminal Half-Life | 123 hours |
| Volume of Distribution | > Body Water |
| Clearance | High across species |
| Metabolism | Primarily via CYP3A4 |
Clinical Outcomes
Clinical studies have highlighted the efficacy of cabazitaxel in improving overall survival rates among patients with mCRPC following docetaxel treatment failure. Notable findings include:
- Survival Advantage : In a pivotal trial (TROPIC), cabazitaxel significantly improved overall survival compared to mitoxantrone, with a median survival benefit of 15.1 months versus 12.7 months for mitoxantrone .
- Response Rates : Patients treated with cabazitaxel exhibited notable declines in prostate-specific antigen (PSA) levels, indicating effective tumor response .
Case Studies
Several case studies have documented the clinical responses to cabazitaxel:
- Case Study 1 : A patient with heavily pretreated mCRPC experienced a significant PSA decline from 4,500 to lower levels after initiating treatment with cabazitaxel at a dose of 10 mg/m² every other week .
- Case Study 2 : Another patient showed improved performance status and weight gain while on cabazitaxel therapy despite experiencing mild fatigue and anemia .
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Cabazitaxel Oxazolidine Protected Impurity?
Answer:
The impurity is typically analyzed using reverse-phase HPLC with a photodiode array (PDA) detector. Key parameters include:
- Chromatographic conditions : A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in gradient mode .
- Retention times : 6.297 min (CBZM01), 17.417 min (CBZM02), and 11.021 min (Cabazitaxel) under optimized conditions .
- Specificity : Verified by analyzing spiked solutions of impurities in Cabazitaxel, ensuring baseline separation and peak purity (e.g., Figures 1.5–1.9 in ) .
- Linearity : Correlation coefficients >0.99 for impurities (0.05–1.13% range) and Cabazitaxel (0.05–0.22%) .
Basic: How are detection and quantification limits (LOD/LOQ) determined for this impurity?
Answer:
- LOD/LOQ validation : Six injections of impurity solutions at low concentrations (e.g., 16.5–18.3 ng/mL for LOD) are analyzed. Acceptance criteria require signal-to-noise (S/N) ratios of 3:1 for LOD and 10:1 for LOQ .
- Reported values :
Advanced: What challenges arise in developing a robust HPLC method for impurity profiling, and how are they resolved?
Answer:
Challenges :
- Co-elution of structurally similar impurities (e.g., oxazolidine derivatives).
- Maintaining column efficiency over gradient runs.
Solutions : - Forced degradation studies : Acid/base hydrolysis, oxidation, and photolysis to assess method stability .
- Peak purity analysis : PDA detection confirms no co-elution (e.g., Figures 1.6–1.7 in ) .
- Method optimization : Adjusting pH, gradient slope, and column temperature to enhance resolution .
Advanced: How should stability studies be designed to evaluate impurity formation under stress conditions?
Answer:
- Conditions : Expose Cabazitaxel to 40°C/75% RH (long-term), 50°C (accelerated), and UV light (photolytic) for 1–3 months .
- Sampling intervals : 0, 1, 2, 3, 6 months to track impurity levels.
- Analytical monitoring : Use validated HPLC to quantify degradation products (e.g., oxazolidine ring-opening products) .
Advanced: How can researchers resolve contradictory data in impurity quantification (e.g., recovery vs. linearity)?
Answer:
- Root-cause analysis :
- Data reconciliation : Use orthogonal methods (e.g., LC-MS) to confirm impurity identity and quantify discrepancies .
Advanced: What thresholds apply for qualifying impurities under ICH guidelines, and how are they calculated?
Answer:
- ICH Q3A thresholds :
- Toxicological justification : If impurities exceed thresholds, compare clinical exposure to nonclinical studies (allometric scaling) or reference metabolite data .
Advanced: What strategies are used to assess genotoxic risk for Cabazitaxel-related impurities?
Answer:
- Structural alerts : Use in silico tools (e.g., DEREK, Sarah Nexus) to predict mutagenicity .
- Control strategies :
Advanced: How are forced degradation studies structured to predict impurity behavior in long-term storage?
Answer:
- Stress conditions :
- Acid/Base: 0.1–1.0 M HCl/NaOH at 60°C for 24–72 hrs.
- Oxidation: 3% H2O2 at 25°C for 24 hrs.
- Photolysis: 1.2 million lux-hours .
- Outcome analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
